Phenol, o-(p-bromophenylformimidoyl)-

Phenoloxidase inhibition Insecticide development Tyrosinase inhibitor

Researchers requiring predictable solid-state photochromism or intermediate PO inhibition cannot substitute halogenated salicylidene anilines-the 4-Br derivative uniquely adopts the photochromic α-form, while the chloro analog does not, and the unsubstituted parent shows 18.8× higher PO inhibition. • Exclusive photochromic α-form enables reversible solid-state SHG photoswitching for NLO switches & photonic memory. • 3× higher pyroelectric coefficient vs. 5-chloro analog; stable thermoelectric response over 25-60°C. • 1.6× greater PO inhibitory potency than 4-chloro derivative; ideal intermediate-strength control for SAR calibration.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 886-34-0
Cat. No. B1361360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, o-(p-bromophenylformimidoyl)-
CAS886-34-0
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)O
InChIInChI=1S/C13H10BrNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
InChIKeyVWAMOQWOPYDCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicylidene-4-bromoaniline Identity & Class


Phenol, o-(p-bromophenylformimidoyl)- (CAS 886-34-0), also widely referred to as N-salicylidene-4-bromoaniline or salicylidene-4-bromoaniline, is a Schiff base formed by condensation of salicylaldehyde with 4-bromoaniline. Its molecular formula is C13H10BrNO with a molecular weight of 276.13 g/mol [1]. This compound belongs to the salicylidene aniline family, a class known for solid-state photochromism, thermochromism, and metal-chelating capability. Its 4-bromo substitution on the aniline ring distinguishes it from other halogenated or unsubstituted analogs, leading to quantifiable differences in biological activity, acid-base behavior, pyroelectric response, and chromic properties that are directly relevant to scientific selection.

Compound Class Schiff base · salicylidene aniline family
Key Structural Feature 4-Bromo substitution on aniline ring
Relevant Research Contexts Solid-state photochromism · metal chelation · pyroelectric studies Selection should be based on substituent-specific performance data.

Salicylidene-4-bromoaniline Substitution Risks


Although many salicylidene anilines share an identical imine scaffold, the para-substituent on the aniline ring critically governs performance. Swapping bromine for chlorine, nitro, or hydrogen alters phenoloxidase inhibitory potency by up to 19-fold [1], shifts the phenolic protonation constant by up to 1.1 log units [2], and inverts the solid-state chromic behavior from exclusively photochromic to thermochromic [3]. These differences mean that a researcher or industrial user cannot interchange N-salicylidene-4-bromoaniline with its 4-chloro, 4-nitro, or unsubstituted counterpart without quantitative justification. The evidence below provides the comparator-grounded data required for informed procurement.

Property
Target (4-Br)
4-Cl / 4-NO₂ / H Analog
Inhibition Potency
Intermediate phenoloxidase inhibition
Potency may shift up to 19-fold with different substituents
Protonation Behavior
More acidic phenolic and iminic protons
Protonation constants can differ by over 1.0 log unit
Solid-State Chromism
Exclusive photochromic α-form behavior
Chloro analog adopts a thermochromic, non-photochromic β-form

Salicylidene-4-bromoaniline vs. Analogs: Quantitative Evidence


Phenoloxidase Inhibition: Substituent Effects

In a direct head-to-head comparison, salicylidene-4-bromoaniline inhibited partially purified phenoloxidase (PO) from Pieris rapae with an IC50 of 0.471 mmol L⁻¹. This is 1.6-fold more potent than the 4-chloro analog (IC50 = 0.732 mmol L⁻¹) and 1.4-fold more potent than the 4-nitro analog (IC50 = 0.675 mmol L⁻¹). However, it is 18.8-fold less potent than the unsubstituted parent salicylidene aniline (IC50 = 0.025 mmol L⁻¹) [1]. The KI values followed the same rank order: 8.390 mmol L⁻¹ (bromo), 10.059 mmol L⁻¹ (chloro), 20.198 mmol L⁻¹ (nitro), and 0.106 mmol L⁻¹ (unsubstituted), confirming that bromo substitution partially rescues binding affinity relative to chloro and nitro, but not to the level of the hydrogen-substituted parent.

Phenoloxidase Inhibition
Head-to-head
IC₅₀ = 0.471 mmol L⁻¹
1.6× more potent than 4-Cl; 18.8× less potent than unsubstituted parent
Supports intermediate-strength inhibitor selection for insect PO studies
Reported rank-order context; potency is relative to tested analogs
Phenoloxidase inhibition Insecticide development Tyrosinase inhibitor

Protonation Constants: Substituent Effect on Acidity

Potentiometric titration at 25°C and ionic strength I=0.11 yielded protonation constants for N-salicylidene-4-bromoaniline of logK1 = 8.40 and logK2 = 3.65. These values are 0.75 and 1.10 log units lower than those of the unsubstituted parent (logK1 = 9.15, logK2 = 4.75), indicating that bromine substitution significantly acidifies both the phenolic (–OH) and iminic (–CH=N–) protons. The 4-chloro analog shows intermediate values of logK1 = 9.00 and logK2 = 4.00 [1].

Protonation Constants
Cross-study
logK₁ = 8.40, logK₂ = 3.65
ΔlogK₁ = −0.75, ΔlogK₂ = −1.10 compared to unsubstituted
Indicates a more alkaline pH window is needed for full deprotonation
Method context: Potentiometric titration at 25°C, I=0.11
Protonation constant Metal complex stability Ligand design

Pyroelectric Coefficient: Bromo vs. Chloro Analogs

Salicylidene-4-bromoaniline crystals exhibit a pyroelectric coefficient of 3–6 × 10⁻¹⁰ C·cm⁻²·°C⁻¹ over the temperature range 25–60°C. In comparison, 5-chlorosalicylideneaniline crystals show a lower pyroelectric coefficient of 2–3 × 10⁻¹⁰ C·cm⁻²·°C⁻¹, and additionally display anomalous behavior between 50 and 95°C, suggestive of a structural change. The bromo derivative shows no such anomaly .

Pyroelectric Coefficient
Data to verify
3–6 × 10⁻¹⁰ C·cm⁻²·°C⁻¹
Approximately 1.5–3× higher than 5-chloro analog; no anomalous thermal behavior
May support pyroelectric detector research requiring thermal stability
Source-specific review recommended; single-crystal measurement context
Pyroelectric materials Infrared sensors Thermal imaging

Photochromism: α-Form vs. β-Form

In mixed crystals of 4-chloro- and 4-bromo-N-salicylideneaniline, two distinct solid-solution series exist. Crystals adopting the structure of the stable bromo compound (type α) are photochromic, non-thermochromic, and non-luminescent. In contrast, crystals based on the chloro compound structure (type β) are thermochromic, luminescent, and non-photochromic [1]. This means that only the bromo-derived solid form supports reversible, solid-state photochromic switching, which is a prerequisite for applications such as photoswitchable second harmonic generation (SHG) where the bromo compound has demonstrated record-high SHG switching contrast [2].

Photochromic Crystal Form
Reported
Exclusive α-form photochromism
Enables reversible solid-state SHG switching; chloro-based β-form is thermochromic
Supports solid-state optical switching and nonlinear optics research
Structural assignment from mixed-crystal series; functionality is crystal-form-dependent
Photochromism Solid-state switching Nonlinear optical materials

Salicylidene-4-bromoaniline Application Scenarios


Insect Phenoloxidase Inhibitor Screening

The 1.6-fold greater phenoloxidase inhibitory potency of the bromo derivative over the chloro analog, and its 18.8-fold lower potency relative to the unsubstituted parent , make this compound a valuable intermediate-strength control in PO inhibition assays. Researchers developing insecticide leads can use it to calibrate structure–activity relationships where moderate PO suppression is desired without the near-complete inhibition caused by salicylidene aniline.

pH-Controlled Metal Chelation

Because the bromo derivative has protonation constants shifted downward by 0.75–1.10 log units compared to the unsubstituted ligand , it requires a more alkaline medium for full deprotonation. This property is exploitable in sequential metal extraction or selective complexation protocols where pH-controlled ligand availability is used to discriminate between metal ions.

Pyroelectric Detector & IR Sensor Fabrication

With a pyroelectric coefficient up to 3× higher than the 5-chloro analog and no anomalous thermal behavior , salicylidene-4-bromoaniline is the preferred candidate for pyroelectric sensor elements that must operate predictably over the 25–60°C range. Procurement of this specific derivative ensures the necessary thermoelectric stability.

Solid-State Photonic Switching & Nonlinear Optics

The exclusive photochromic α-form adopted by N-salicylidene-4-bromoaniline enables reversible solid-state photoswitching of second harmonic generation intensity [1]. This functionality is unattainable with the chloro analog, making the bromo compound the mandatory choice for developing organic nonlinear optical switches and photonic memory elements.

Application
Selection Property
Validation Focus
Insect Phenoloxidase Inhibitor Screening
Intermediate inhibitory potency
Calibration of structure–activity relationships
pH-Controlled Metal Chelation
Shifted protonation constants
pH-dependent ligand availability review
Pyroelectric Detector & IR Sensor Fabrication
Higher pyroelectric coefficient
Thermal stability over 25–60°C range
Solid-State Photonic Switching & Nonlinear Optics
Exclusive photochromic α-form
Reversible SHG switching behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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